Azido-PEG9-Boc
Description
Azido-PEG9-t-butyl ester (CAS: 1818294-43-7) is a poly(ethylene glycol) (PEG)-based linker molecule featuring an azide (-N₃) group at one terminus and a tert-butyl (t-butyl)-protected carboxylic acid group at the other. The PEG9 spacer (nine ethylene oxide units) confers aqueous solubility and reduces steric hindrance in bioconjugation applications . The azide enables click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for coupling with alkyne- or cyclooctyne-functionalized molecules, while the t-butyl ester serves as a hydrolytically stable protecting group that can be cleaved under acidic conditions to generate a reactive carboxylic acid . This compound is widely used in drug delivery, polymer chemistry, and biomaterial functionalization due to its dual reactivity and biocompatibility .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVYHQBKFTIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125969 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-43-7 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG9-t-butyl ester typically involves the following steps:
Formation of PEG9-t-butyl ester: This involves the esterification of PEG9 with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the Azide Group: The azide group is introduced by reacting the PEG9-t-butyl ester with sodium azide in an appropriate solvent under controlled conditions.
Industrial Production Methods: Industrial production of Azido-PEG9-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of PEG9 with tert-butyl alcohol.
Types of Reactions:
Click Chemistry: The azide group reacts with terminal alkynes and cyclooctyne derivatives to form stable triazole linkages
Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used for the azide-alkyne cycloaddition reaction.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butyl protecting group.
Major Products:
Triazole Linkages: Formed from the click chemistry reaction.
Free Carboxylic Acid: Obtained after deprotection of the tert-butyl ester group.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Structure : The compound features an azide group (-N₃), a tert-butyl ester group, and a PEG9 spacer, which enhances solubility in aqueous environments.
- Mechanism : The azide group allows for click chemistry reactions, particularly with terminal alkynes, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO). This results in the formation of stable triazole linkages, which are crucial for various biochemical applications .
Drug Delivery Systems
Azido-PEG9-t-butyl ester significantly improves the solubility and stability of poorly soluble drugs. Its hydrophilic nature allows for enhanced bioavailability and prolonged circulation time in the bloodstream.
- Case Study : In a study involving the formulation of anticancer drugs, Azido-PEG9-t-butyl ester was used to create polymeric micelles that encapsulated hydrophobic drugs, resulting in improved therapeutic efficacy compared to conventional formulations.
Bioconjugation
The compound serves as an effective linker for the conjugation of biomolecules such as proteins and antibodies. This application is particularly relevant in the development of antibody-drug conjugates (ADCs).
- Example : Researchers utilized Azido-PEG9-t-butyl ester to attach cytotoxic agents to monoclonal antibodies targeting cancer cells. The resulting ADCs demonstrated enhanced specificity and reduced off-target effects, improving therapeutic outcomes .
Proteomics Research
In proteomics, Azido-PEG9-t-butyl ester facilitates selective labeling of proteins for imaging and functional studies. This is critical for understanding protein interactions and dynamics within complex biological systems.
- Application : A study employed this compound to label specific proteins in live cells, allowing researchers to track protein localization and interactions over time using fluorescence microscopy .
Azido-PEG9-t-butyl ester exhibits unique biological activities that enhance the stability and efficacy of therapeutic agents:
- Stability Enhancement : The tert-butyl ester protects reactive groups during storage and handling but can be easily deprotected under mild acidic conditions to reveal functional groups for further conjugation.
- Pharmacokinetics : The PEG spacer improves the pharmacokinetic profile of drugs by increasing their solubility and reducing renal clearance, thus prolonging their systemic circulation time .
Mechanism of Action
The primary mechanism of action of Azido-PEG9-t-butyl ester involves its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly specific and efficient, making it valuable in various applications.
Molecular Targets and Pathways:
Molecular Targets: Alkynes, BCN, and DBCO groups.
Pathways: The click chemistry pathway, specifically the azide-alkyne cycloaddition reaction.
Comparison with Similar Compounds
Variations in PEG Chain Length
Azido-PEGₙ-t-butyl esters differ primarily in the number of ethylene oxide units (n), which influences solubility, molecular weight (MW), and steric properties. Key examples include:
| Compound Name | PEG Units (n) | CAS Number | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|---|
| Azido-PEG3-t-butyl ester | 3 | 252881-73-5 | C₁₅H₂₉N₃O₇ | 375.4 | ≥95% |
| Azido-PEG6-t-butyl ester | 6 | 406213-76-1 | C₂₁H₄₁N₃O₁₀ | 507.6 | ≥95% |
| Azido-PEG9-t-butyl ester | 9 | 1818294-43-7 | C₂₅H₄₉N₃O₁₁ | 567.7 | 95–98% |
| Azido-PEG12-t-butyl ester | 12 | 1818294-45-9 | C₃₁H₆₁N₃O₁₄ | 700.8 | 95–98% |
Key Findings :
Functional Group Modifications
Azido-PEGₙ derivatives with alternative functional groups exhibit distinct reactivity profiles:
| Compound Name | Functional Group | Key Applications |
|---|---|---|
| Azido-PEG9-t-butyl ester | t-butyl ester | Acid-deprotectable conjugation |
| Azido-PEG9-acid | Free carboxylic acid | Direct coupling via EDC/NHS chemistry |
| Tos-PEG9-t-butyl ester | Tosyl group | Nucleophilic substitution reactions |
| DBCO-PEG9-amine | Dibenzocyclooctyne (DBCO) | Copper-free click chemistry |
Key Findings :
- The t-butyl ester in Azido-PEG9-t-butyl ester prevents premature reactivity of the carboxylic acid, enabling selective post-conjugation deprotection .
- Compounds like Tos-PEG9-t-butyl ester (CAS: 1345337-28-1) are tailored for nucleophilic displacement reactions, whereas DBCO-PEG9-amine facilitates strain-promoted click chemistry .
Reactivity and Stability
- Azide Reactivity : All azido-PEG derivatives undergo click chemistry, but steric effects from longer PEG chains (e.g., PEG12) may slow reaction kinetics compared to PEG9 .
- Ester Stability : The t-butyl group in Azido-PEG9-t-butyl ester resists hydrolysis under neutral conditions but cleaves efficiently in trifluoroacetic acid (TFA), unlike methyl or ethyl esters, which require harsher conditions .
- Thermal Stability : PEG9’s ethylene oxide backbone ensures stability up to 150°C, critical for high-temperature synthesis .
Solubility and Biocompatibility
| Compound Name | Solubility in Water | Solubility in Organic Solvents |
|---|---|---|
| Azido-PEG3-t-butyl ester | Low | High (DMSO, DMF) |
| Azido-PEG9-t-butyl ester | Moderate | High (THF, chloroform) |
| Azido-PEG12-t-butyl ester | High | Moderate (acetonitrile) |
Key Findings :
- Azido-PEG9’s intermediate solubility makes it adaptable to both aqueous and organic reaction systems, whereas PEG12 is preferred for fully aqueous environments .
Biological Activity
Azido-PEG9-t-butyl ester is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery applications. This compound, characterized by its azide functional group and tert-butyl ester moiety, exhibits unique biological activities that enhance the stability, solubility, and efficacy of therapeutic agents.
Chemical Structure and Properties
The molecular structure of Azido-PEG9-t-butyl ester includes:
- Azide Group (-N₃) : Facilitates click chemistry reactions, particularly with terminal alkynes.
- Tert-Butyl Ester : Enhances solubility and stability.
- Polyethylene Glycol (PEG) Chain : Provides flexibility and biocompatibility.
The general formula can be represented as follows:
Azido-PEG9-t-butyl ester primarily functions through the following mechanisms:
- Click Chemistry : The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is highly efficient and produces minimal by-products, preserving the integrity of biomolecules during conjugation processes .
- Bioconjugation : By linking therapeutic agents to proteins or other biomolecules, Azido-PEG9-t-butyl ester enhances pharmacokinetics and bioavailability. The non-cleavable nature of this linker ensures that once conjugated, the therapeutic agent remains attached until it reaches its target site .
- Stability Enhancement : The tert-butyl ester contributes to the stability of the compound under physiological conditions, making it suitable for various biomedical applications .
Biological Applications
Azido-PEG9-t-butyl ester has diverse applications in the biomedical field, including:
- Drug Delivery Systems : It improves the solubility and circulation time of poorly soluble drugs, enabling precise target-specific delivery.
- Antibody-Drug Conjugates (ADCs) : The compound is utilized in constructing ADCs that deliver cytotoxic agents directly to cancer cells while minimizing off-target effects .
- Proteomics Research : It allows for selective labeling of proteins in complex biological samples, aiding in the study of protein interactions and dynamics.
Comparative Analysis
The following table summarizes key features of Azido-PEG9-t-butyl ester compared to similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azido-PEG9-t-butyl ester | Contains an azide group; used in click chemistry | Enhanced solubility due to PEG chain |
| Azido-Amido-PEG8-t-butyl ester | Non-cleavable linker; stable bioconjugations | Allows for robust conjugations without hydrolysis |
| Azido-PEG-alcohol | Hydroxyl terminal group; different reactivity | More hydrophilic due to alcohol |
Case Studies and Research Findings
- Synthesis and Characterization : Research indicates that Azido-PEG9-t-butyl ester can be synthesized through a multi-step process involving the formation of azide-functionalized PEG derivatives. This synthesis allows for precise control over the properties of the final compound, ensuring its suitability for various applications .
- In Vivo Studies : Studies have demonstrated that drug formulations utilizing Azido-PEG9-t-butyl ester exhibit improved pharmacokinetic profiles compared to conventional formulations. For instance, a study showed enhanced tumor targeting and reduced systemic toxicity when using ADCs linked with this PEG derivative .
- Click Chemistry Applications : The efficiency of click reactions involving Azido-PEG9-t-butyl ester has been documented in multiple studies. These reactions enable rapid and selective conjugation under mild conditions, making them ideal for complex biological systems .
Chemical Reactions Analysis
Click Chemistry via Azide Group
The azide (-N₃) terminus undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Key features:
- SPAAC : Copper-free, ideal for biological systems (e.g., DBCO coupling at 24 h, >90% yield) .
- CuAAC : Requires Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for rapid kinetics (<1 h) .
- The PEG9 spacer enhances solubility in aqueous media, enabling reactions under mild conditions .
Deprotection of tert-Butyl Ester
The tert-butyl ester undergoes acid-catalyzed cleavage to expose a carboxylic acid (-COOH), enabling further conjugation.
Example workflow:
- Deprotection : Treat Azido-PEG9-t-butyl ester with TFA (2–4 h) to yield Azido-PEG9-COOH .
- Activation : Convert COOH to NHS ester using EDC/NHS for amine coupling .
- Conjugation : React with amines (e.g., lysine residues) to form stable amide bonds (>80% yield) .
Sequential Multi-Step Functionalization
The compound’s orthogonal reactivity allows sequential modifications:
- Click Chemistry First :
- Deprotection First :
Stability and Reactivity Considerations
- Azide Stability : Stable in aqueous buffers (pH 4–9) but prone to reduction by thiols or phosphines .
- tert-Butyl Ester Stability : Resists hydrolysis under basic conditions but cleaves rapidly in strong acids (TFA > H₃PO₄ > HCl) .
- PEG Spacer : Enhances solubility and reduces steric hindrance during reactions .
Q & A
Q. What safety protocols are essential when handling Azido-PEG9-t-butyl ester in laboratory environments?
Researchers must wear nitrile gloves, safety goggles, and impervious lab coats to prevent skin/eye contact. Work should occur in a fume hood with adequate ventilation, and spills must be contained using inert absorbents (e.g., diatomite). Emergency showers and eyewash stations should be accessible. Storage conditions should follow guidelines for azide-containing compounds, avoiding light and moisture due to potential instability .
Q. Which analytical methods are critical for verifying the structural integrity of Azido-PEG9-t-butyl ester?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is required to confirm the PEG9 chain and functional groups (azido, t-butyl ester). High-performance liquid chromatography (HPLC) with UV detection assesses purity, while mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight. Data must be cross-referenced with synthetic expectations, and results reported with appropriate significant figures .
Q. How should researchers design initial experiments to test Azido-PEG9-t-butyl ester’s reactivity in click chemistry?
Begin with controlled Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using standardized alkyne probes (e.g., DBCO-PEG derivatives). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, optimizing parameters like catalyst concentration (0.1–1 mol%), temperature (25–50°C), and solvent (aqueous/organic mixtures). Include negative controls without catalyst to confirm specificity .
Advanced Research Questions
Q. How can Taguchi experimental design improve the yield of Azido-PEG9-t-butyl ester conjugation reactions?
Implement a Taguchi L9 orthogonal array to test variables: catalyst type (CuBr vs. TBTA), molar ratio (1:1–1:3), temperature (25–60°C), and solvent polarity. Analyze signal-to-noise (S/N) ratios to identify optimal conditions. Use ANOVA to quantify parameter contributions (e.g., catalyst concentration may account for >75% variance). Validate predictions with triplicate runs under optimized settings .
Q. What statistical approaches address discrepancies in reported hydrolysis rates of the t-butyl ester group?
Conduct kinetic studies under controlled pH (2–10) and temperature (20–40°C). Apply Arrhenius analysis to calculate activation energies for hydrolysis pathways. Use multivariate regression to isolate confounding factors (e.g., trace metals from PEG synthesis). Cross-validate findings via systematic review (PRISMA framework) to identify methodological biases in literature .
Q. How can researchers integrate Azido-PEG9-t-butyl ester into multi-step bioconjugation workflows while minimizing side reactions?
Design a sequential protection/deprotection strategy: (1) Use photo-labile groups for temporary azide protection during ester hydrolysis; (2) Employ orthogonal click chemistry (e.g., strain-promoted azide-alkyne reactions) to avoid cross-reactivity; (3) Monitor intermediate purity with LC-MS after each step. Optimize reaction order using factorial design to reduce cumulative side products .
Q. What methodologies validate the biocompatibility of Azido-PEG9-t-butyl ester in cellular delivery systems?
Perform cytotoxicity assays (MTT, live/dead staining) across cell lines (e.g., HEK293, HeLa) at varying concentrations (0.1–100 µM). Assess cellular uptake efficiency via flow cytometry using fluorescently tagged derivatives. Compare results against established PEGylation toxicity thresholds and use ANOVA to determine significance across replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
